molecular formula C10H11NO4 B12881928 4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid

4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid

Cat. No.: B12881928
M. Wt: 209.20 g/mol
InChI Key: FOZCGXLDPBVMNW-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid is a chemical compound with a unique structure that includes a pyrrole ring substituted with an ethyl group and a dioxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid typically involves the reaction of 1-ethyl-1H-pyrrole-2-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the dioxobutanoic acid moiety to a diol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone
  • 2-Acetylpyrrole
  • 1-(1H-pyrrol-2-yl)ethanone

Uniqueness

4-(1-Ethyl-1H-pyrrol-2-yl)-2,4-dioxobutanoic acid is unique due to its combination of a pyrrole ring with a dioxobutanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-(1-ethylpyrrol-2-yl)-2,4-dioxobutanoic acid

InChI

InChI=1S/C10H11NO4/c1-2-11-5-3-4-7(11)8(12)6-9(13)10(14)15/h3-5H,2,6H2,1H3,(H,14,15)

InChI Key

FOZCGXLDPBVMNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C(=O)CC(=O)C(=O)O

Origin of Product

United States

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